molecular formula C12H10N8S B11061987 3-(1H-benzimidazol-2-yl)-7-(methylsulfanyl)[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine

3-(1H-benzimidazol-2-yl)-7-(methylsulfanyl)[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine

Cat. No.: B11061987
M. Wt: 298.33 g/mol
InChI Key: BWAWLTREBISBLO-UHFFFAOYSA-N
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Description

3-(1H-1,3-BENZIMIDAZOL-2-YL)-7-(METHYLSULFANYL)[1,2,4]TRIAZOLO[5,1-C][1,2,4]TRIAZIN-4-AMINE is a complex heterocyclic compound that combines the structural features of benzimidazole, triazole, and triazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-7-(METHYLSULFANYL)[1,2,4]TRIAZOLO[5,1-C][1,2,4]TRIAZIN-4-AMINE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the benzimidazole ring, followed by the construction of the triazole and triazine rings. Common reagents used in these reactions include aromatic aldehydes, o-phenylenediamine, and various sulfur-containing compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve optimizing the reaction conditions to achieve high yields and purity, possibly using advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-BENZIMIDAZOL-2-YL)-7-(METHYLSULFANYL)[1,2,4]TRIAZOLO[5,1-C][1,2,4]TRIAZIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or hydrogen gas for reduction. Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

3-(1H-1,3-BENZIMIDAZOL-2-YL)-7-(METHYLSULFANYL)[1,2,4]TRIAZOLO[5,1-C][1,2,4]TRIAZIN-4-AMINE has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-7-(METHYLSULFANYL)[1,2,4]TRIAZOLO[5,1-C][1,2,4]TRIAZIN-4-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole have similar structural features and biological activities.

    Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thiol share the triazole ring and exhibit similar chemical reactivity.

    Triazine Derivatives: Compounds like melamine (2,4,6-triamino-1,3,5-triazine) have the triazine ring and are used in various industrial applications.

Uniqueness

What sets 3-(1H-1,3-BENZIMIDAZOL-2-YL)-7-(METHYLSULFANYL)[1,2,4]TRIAZOLO[5,1-C][1,2,4]TRIAZIN-4-AMINE apart is its unique combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties

Properties

Molecular Formula

C12H10N8S

Molecular Weight

298.33 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-7-methylsulfanyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine

InChI

InChI=1S/C12H10N8S/c1-21-12-16-11-18-17-8(9(13)20(11)19-12)10-14-6-4-2-3-5-7(6)15-10/h2-5H,13H2,1H3,(H,14,15)

InChI Key

BWAWLTREBISBLO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=C(N=NC2=N1)C3=NC4=CC=CC=C4N3)N

Origin of Product

United States

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